molecular formula C8H6F3NO2 B8053169 6-Methoxy-5-(trifluoromethyl)nicotinaldehyde

6-Methoxy-5-(trifluoromethyl)nicotinaldehyde

Cat. No.: B8053169
M. Wt: 205.13 g/mol
InChI Key: VOYXMTVTDCEXRC-UHFFFAOYSA-N
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Description

6-Methoxy-5-(trifluoromethyl)nicotinaldehyde is an organic compound with the molecular formula C8H6F3NO2 and a molecular weight of 205.13 g/mol It is a derivative of nicotinaldehyde, characterized by the presence of a methoxy group at the 6th position and a trifluoromethyl group at the 5th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 6-methoxy-5-(trifluoromethyl)pyridine with a suitable aldehyde precursor under controlled conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 6-Methoxy-5-(trifluoromethyl)nicotinaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-5-(trifluoromethyl)nicotinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methoxy-5-(trifluoromethyl)nicotinaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 6-Methoxy-5-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy and trifluoromethyl groups can influence the compound’s lipophilicity and electronic properties, affecting its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-5-(trifluoromethyl)nicotinaldehyde is unique due to the specific positioning of the methoxy and trifluoromethyl groups on the nicotinaldehyde framework. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

6-methoxy-5-(trifluoromethyl)pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-14-7-6(8(9,10)11)2-5(4-13)3-12-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYXMTVTDCEXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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